molecular formula C9H9ClN2O B14013819 4-chloro-5-methoxy-2-methyl-2H-indazole

4-chloro-5-methoxy-2-methyl-2H-indazole

Cat. No.: B14013819
M. Wt: 196.63 g/mol
InChI Key: NAHYMGGYENLZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique structural features, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles .

Scientific Research Applications

4-chloro-5-methoxy-2-methyl-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2H-indazole
  • 5-methoxy-2-methyl-2H-indazole
  • 4-chloro-2-methyl-2H-indazole

Uniqueness

4-chloro-5-methoxy-2-methyl-2H-indazole is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-5-methoxy-2-methylindazole

InChI

InChI=1S/C9H9ClN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3

InChI Key

NAHYMGGYENLZOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.